Ionization Energy (IE) Reduction of 0.20 eV vs. NPB Lowers the Intrinsic Hole Injection Barrier
In a direct head-to-head photoelectron spectroscopy comparison, the ionization energy (IE) of pristine DMFL-NPB is measured at 5.14 eV, compared to 5.34 eV for pristine NPB [1]. This represents a quantifiable reduction of 0.20 eV, which is attributed to the alteration of the inner twist between the two main benzene rings from out-of-plane (NPB) to in-plane (DMFL-NPB) induced by the 9,9-dimethylfluorene bridge [2].
| Evidence Dimension | Ionization Energy (IE) / HOMO Level |
|---|---|
| Target Compound Data | 5.14 eV (pristine DMFL-NPB) |
| Comparator Or Baseline | 5.34 eV (pristine NPB) |
| Quantified Difference | Δ = -0.20 eV (reduction) |
| Conditions | Photoelectron spectroscopy; pristine films |
Why This Matters
A lower ionization energy directly reduces the energetic barrier for hole injection from common anodes like ITO, enabling lower device turn-on voltages and improved power efficiency.
- [1] Wang, Z. B., Helander, M. G., Qiu, J., Puzzo, D. P., Greiner, M. T., Hudson, Z. M., Wang, S., Liu, Z. W., Lu, Z. H. (2011). Electric-Field-Assisted Charge Generation and Separation Process in Transition Metal Oxide-Based Interconnectors for Tandem Organic Light-Emitting Diodes. Advanced Functional Materials, 21(22), 4294-4302. (Supporting Information, Table 1). View Source
- [2] Zheng, C.-J., Zhao, W.-M., Wang, Z.-Q., Huang, D., Ye, J., Ou, X.-M., Zhang, X.-H., Lee, C.-S., Lee, S.-T. (2014). Molecular Structure-Dependent Charge Injection and Doping Efficiencies of Organic Semiconductors: Impact of Side Chain Substitution. Advanced Materials Interfaces, 1(2), 1300128. View Source
